molecular formula C14H20N2O4S B4393649 ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate CAS No. 81865-15-8

ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate

Cat. No. B4393649
CAS RN: 81865-15-8
M. Wt: 312.39 g/mol
InChI Key: YGNKWDJKRPVLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate, also known as Sulfacarbamide, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively used in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH in the body. By inhibiting this enzyme, Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate disrupts the pH balance, leading to the death of cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate in scientific research. One direction is the exploration of its potential therapeutic properties for the treatment of neurological disorders. Another direction is the development of new derivatives of Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate with improved pharmacological properties. Additionally, its potential as a diagnostic tool for cancer and other diseases can also be explored in future research.
Conclusion:
Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is a promising chemical compound that has been extensively used in the field of scientific research due to its potential therapeutic properties. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to several biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. Future research can explore its potential therapeutic properties for the treatment of neurological disorders and the development of new derivatives with improved pharmacological properties.

Scientific Research Applications

Ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been extensively used in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

ethyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-12-6-8-13(9-7-12)21(18,19)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKWDJKRPVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231420
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81865-15-8
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (4-(1-piperidinylsulfonyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.